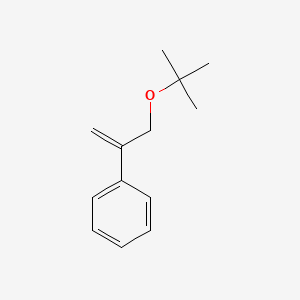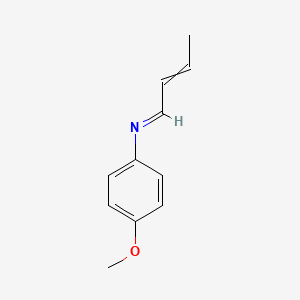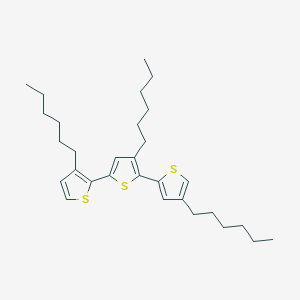
Methyl 9-hydroxyoctadeca-6,10,12-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-hydroxyoctadeca-6,10,12-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derivative of 9-hydroxyoctadeca-6,10,12-trienoic acid This compound is characterized by the presence of multiple double bonds and a hydroxyl group, making it a polyunsaturated fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxyoctadeca-6,10,12-trienoate typically involves the esterification of 9-hydroxyoctadeca-6,10,12-trienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters by hydrogenation, which involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 9-oxo-octadeca-6,10,12-trienoate.
Reduction: Formation of methyl octadecanoate.
Substitution: Formation of 9-chloro-octadeca-6,10,12-trienoate.
Aplicaciones Científicas De Investigación
Methyl 9-hydroxyoctadeca-6,10,12-trienoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of polyunsaturated fatty acid esters.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 9-hydroxyoctadeca-6,10,12-trienoate involves its interaction with cellular pathways related to oxidative stress and inflammation. The hydroxyl group and double bonds in its structure allow it to scavenge free radicals and reduce oxidative damage. It may also modulate the activity of enzymes involved in inflammatory responses, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
- Methyl 9-hydroxyoctadeca-10,12-dienoate
- Methyl 9-hydroxyoctadeca-6,12-dienoate
- Methyl 9-hydroxyoctadeca-6,10-dienoate
Comparison: Methyl 9-hydroxyoctadeca-6,10,12-trienoate is unique due to the presence of three conjugated double bonds, which significantly influence its chemical reactivity and biological activity In comparison, similar compounds with fewer double bonds may exhibit different reactivity patterns and biological effects
Propiedades
| 155326-31-1 | |
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 9-hydroxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9-10,12-13,15,18,20H,3-6,8,11,14,16-17H2,1-2H3 |
Clave InChI |
FGLZGYITSVXAFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)




